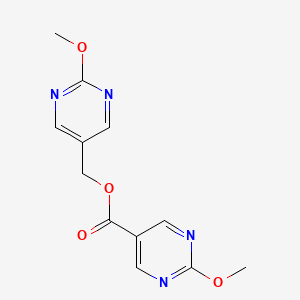

(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

(2-methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-18-11-13-3-8(4-14-11)7-20-10(17)9-5-15-12(19-2)16-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYBKKSZCLWGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)COC(=O)C2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate involves multiple steps. One method includes the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium followed by treatment with carbon dioxide to form 2-methoxypyrimidine-5-carboxylic acid . This intermediate can then be esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties: Pyrimidine derivatives, including (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate, have been studied for their ability to inhibit bacterial and fungal growth. Research indicates that compounds with similar structures often exhibit significant antimicrobial activity, which could be explored further through in vitro studies.

Antioxidant Activity: The compound is hypothesized to possess antioxidant properties due to the presence of methoxy groups, which can scavenge free radicals. This characteristic is critical for protecting cells from oxidative stress, making it a candidate for further exploration in diseases related to oxidative damage.

Potential Anticancer Effects: Some studies suggest that modifications on pyrimidine rings can lead to compounds with cytotoxic properties against cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types, warranting detailed investigation.

Analytical Chemistry

Reference Standard in Analytical Techniques: The compound serves as a reference standard for various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its purity and structural integrity are essential for accurate identification and quantification of similar compounds in complex mixtures.

| Analytical Technique | Application |

|---|---|

| HPLC | Separation and quantification of pyrimidine derivatives |

| Mass Spectrometry | Structural elucidation and identification of metabolites |

Biological Studies

Interaction Studies: Understanding the binding affinity of this compound with various biological targets, such as enzymes or receptors, is crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study these interactions.

Case Studies

-

Antimicrobial Activity Assessment:

A study evaluated the antimicrobial effects of various pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to controls, suggesting potential applications in developing new antimicrobial agents. -

Antioxidant Capacity Evaluation:

A comparative analysis of several pyrimidine compounds demonstrated that those with methoxy substitutions exhibited enhanced free radical scavenging activity. This finding supports the hypothesis that this compound may also possess similar properties. -

Cytotoxicity Studies:

Research focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines revealed that specific structural modifications led to increased cytotoxicity. This highlights the potential of this compound as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to modulate certain enzymatic activities or receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Structural Modifications and Electronic Effects :

- Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), altering reactivity and binding affinity.

- Ethyl/benzyl esters () increase hydrophobicity compared to methyl esters, impacting bioavailability.

Biological Activity :

- The (2-methoxypyrimidin-5-yl)methyl group in is critical for potent enzyme inhibition (IC50 = 0.2 nM), suggesting its role in target engagement.

- FTO 4 () highlights the benzo[d]thiazole scaffold’s utility in RNA demethylase inhibition.

Synthetic Utility: Chloro- and cyano-substituted pyrimidines () serve as intermediates for further functionalization (e.g., Suzuki couplings, aminations).

Research Findings and Data

Physical Properties :

Biological Activity

The compound (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate (MMPM) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MMPM, including its antimicrobial, antioxidant, and anticancer properties, as well as its synthesis and structural comparisons with related compounds.

Chemical Structure and Properties

MMPM is characterized by the presence of two methoxy groups attached to the pyrimidine rings and a carboxylate moiety. Its molecular formula is with a molecular weight of 276.25 g/mol . The structural features suggest that MMPM may interact with various biological systems, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. Preliminary studies indicate that MMPM may exhibit inhibitory effects against certain bacterial and fungal strains. The presence of nitrogen in the pyrimidine ring enhances its interaction with microbial targets, although specific data on MMPM's efficacy against particular pathogens remains limited .

Antioxidant Activity

Compounds similar to MMPM have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant potential of MMPM warrants further investigation through in vitro assays to quantify its efficacy .

Anticancer Effects

Research has shown that modifications on pyrimidine rings can lead to compounds with cytotoxic properties against cancer cells. While direct studies on MMPM's anticancer effects are sparse, it shares structural similarities with known anticancer agents, suggesting potential activity. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Synthesis of MMPM

The synthesis of this compound typically involves multi-step synthetic pathways. Techniques such as microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce reaction times. The synthetic route often includes the formation of intermediates that undergo further functionalization to yield the final product .

Comparison with Related Compounds

To understand the unique properties of MMPM, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyrimidine | Methyl group on the pyrimidine ring | Known for its role in nucleic acid metabolism |

| 2-Aminopyrimidine | Amino group on the pyrimidine ring | Exhibits significant antibacterial activity |

| 4,6-Dimethoxypyrimidine | Two methoxy groups on different positions | Potential anti-inflammatory properties |

These comparisons highlight how variations in structure can influence biological activity, suggesting that MMPM may possess distinct properties not present in simpler derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyrimidine intermediates via cyclization or substitution. For example, methyl 4,5-dimethoxy-2-nitrobenzoate derivatives can serve as precursors for pyrimidine rings (as seen in AZD8931 synthesis) .

- Step 2 : Esterification or coupling reactions. Methyl/ethyl esters (e.g., methyl 2-methoxypyridine-5-carboxylate) are often used to introduce carboxylate groups .

- Step 3 : Methoxy group introduction via alkylation or nucleophilic substitution. Phosphoryl chloride or methyl iodide are common reagents for methoxy functionalization .

- Purification : Column chromatography or recrystallization ensures >95% purity, similar to protocols for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), ester (-COO-), and pyrimidine ring protons. Chemical shifts for methoxy groups typically appear at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO has a theoretical MW of 342.3 g/mol).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement .

Q. What solvents and conditions optimize solubility for in vitro studies?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >10 | Room temperature |

| Methanol | ~5 | 40–50°C with sonication |

| Water | <0.1 | Neutral pH |

- Data extrapolated from structurally related pyrimidine carboxylates (e.g., ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) .

Advanced Research Questions

Q. How do the methoxy substituents influence electronic and steric properties in reactivity studies?

- Methodological Answer :

- Electronic Effects : Methoxy groups act as electron donors via resonance, stabilizing intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions). This is critical in cross-coupling reactions using boronic acids (e.g., (2-Methoxypyrimidin-5-yl)boronic acid) .

- Steric Effects : Ortho-methoxy groups hinder rotational freedom, as observed in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate . Computational modeling (DFT) quantifies steric hindrance using van der Waals radii .

Q. What computational approaches predict pharmacokinetic properties or binding affinity?

- Methodological Answer :

- Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., dopamine D2 or serotonin 5-HT3 receptors, as in benzamide derivatives) .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 interactions .

Q. How can structural analogues be designed to improve metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl (-CF) or chloro (-Cl) to reduce oxidative metabolism (e.g., ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) .

- Ring Modification : Substitute pyrimidine with pyrrolo[3,2-d]pyrimidine scaffolds to enhance rigidity, as seen in antifolate agents .

- Prodrug Strategies : Introduce esterase-sensitive groups (e.g., allyl or benzyl esters) to improve bioavailability .

Contradictions and Limitations in Current Evidence

- Synthesis Yield Variability : Reports of 2–5% overall yields in multi-step syntheses (e.g., AZD8931) suggest scalability challenges .

- Crystallographic Data Gaps : Limited high-resolution structures for this specific compound require reliance on analogues (e.g., SHELX-refined ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.